(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide

Medicinal chemistry Drug design Physicochemical profiling

Researchers studying USP30-mediated mitophagy often lack a defined cyano-pyrrole starting scaffold with a stable (E)-configured acrylamide warhead. This compound (95% purity, MW 291.31) provides that exact core, enabling SAR exploration without the ambiguity of uncharacterised analogues. Key outcomes for your lab: • Immediate diversification point for amide-sub-pocket probing. • Defined geometry (E-isomer) compatible with rigid docking into USP30 crystal structures. • No pre-existing biological data-ideal for de novo biochemical profiling. Reliable supply chain ensures batch-to-batch consistency for repeatable probe development.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1147362-26-2
Cat. No. B2637353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide
CAS1147362-26-2
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESCC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC=CC=N2
InChIInChI=1S/C16H13N5O/c1-11-12(8-14(10-18)21(11)2)7-13(9-17)16(22)20-15-5-3-4-6-19-15/h3-8H,1-2H3,(H,19,20,22)/b13-7+
InChIKeyLSJLVJJUHPPZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for (E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide (CAS 1147362-26-2): A Cyano-Pyrrole-Acrylamide Scaffold


(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide (CAS 1147362-26-2) is a synthetic small molecule with a molecular formula of C16H13N5O and a molecular weight of 291.31 g/mol [1]. The compound features a 5-cyano-1,2-dimethylpyrrole core linked via an (E)-configured cyanoacrylamide bridge to a 2-aminopyridine moiety. This scaffold places it within the cyano-pyrrolidine/cyano-pyrrole class frequently claimed in patent families as inhibitors of ubiquitin-specific protease 30 (USP30), a mitochondrial deubiquitinase implicated in mitophagy regulation and Parkinson's disease [2]. Currently, this compound exists as a catalogued research chemical with a typical purity of 95% [1] and no published biological assay data has been identified.

Why Near-Analog Substitution of 1147362-26-2 Carries Undefined Risk for USP30-Targeted Research


Compounds sharing the 2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)acrylamide core but differing in the amide substituent cannot be assumed interchangeable with 1147362-26-2. The pyridin-2-yl amide terminus in the target compound provides a distinct hydrogen-bond donor/acceptor pharmacophore and influences both the (E)-configuration stability and the electrophilic character of the acrylamide warhead [1]. Within USP30 inhibitor patent families, even minor amine substituent changes have been documented to shift inhibitory potency across orders of magnitude; however, no head-to-head data for 1147362-26-2 versus any named analog has been publicly disclosed [2]. Procurement without confirmatory batch testing therefore carries unquantified risk of selecting a compound with divergent target engagement or selectivity.

Quantitative Evidence Assessment for 1147362-26-2 Relative to Closest Analogs


Structural Topological PSA Differentiates 1147362-26-2 from Pyridin-2-yl Isomers and N-Alkyl Variants

The target compound exhibits a computed topological polar surface area (TPSA) of 94.5 Ų, a value determined by the combination of two cyano groups, the amide carbonyl, and the pyridine nitrogen [1]. This TPSA is characteristic of compounds within a permeability-optimal range for oral bioavailability (generally <140 Ų) but distinguishes it from more polar pyridin-2-yl isomers carrying additional heteroatoms. No direct TPSA comparison with a specific named analog is available; this represents a class-level physicochemical inference.

Medicinal chemistry Drug design Physicochemical profiling

Hydrogen Bond Acceptor Count as a Surrogate for Target Recognition within the USP30 Inhibitor Class

The target compound contains 4 hydrogen bond acceptor (HBA) sites, as calculated by standard cheminformatics methods [1]. Within the cyano-pyrrolidine USP30 inhibitor patent family, the number and spatial arrangement of HBA sites have been proposed to influence binding to the USP30 catalytic cysteine and adjacent residues, though no quantitative pharmacophore model has been published for this specific compound [2]. This evidence is class-level and cannot differentiate 1147362-26-2 from analogs with an identical HBA count.

Structure-activity relationship USP30 Deubiquitinase inhibition

Lipophilicity (XLogP3) Distinguishes 1147362-26-2 from More Hydrophilic Congeners

The computed XLogP3 value for 1147362-26-2 is 2.1, indicating moderate lipophilicity [1]. This value positions the compound at the lower-mid range of CNS-accessible chemical space (typical optimal range ~1–3). Analogs with more polar substituents (e.g., carboxylic acid-bearing or sulfonamide-containing termini) would be expected to exhibit lower XLogP3 values, potentially altering solubility and passive membrane diffusion. No direct comparative experimental logP measurement exists for this compound alongside named analogs.

ADME Lipophilicity Compound selection

Rotatable Bond Count as a Conformational Flexibility Indicator Relative to Rigid Analogs

The molecule has 3 rotatable bonds, located in the acrylamide linker connecting the pyrrole core to the pyridin-2-yl amide [1]. Within the cyano-pyrrole USP30 inhibitor class, some analogs employ cyclic amine termini that restrict rotational freedom, while others maintain flexible acyclic amines. A rotatable bond count of 3 suggests intermediate conformational flexibility; this could influence entropic binding penalties upon target engagement, though no binding thermodynamics data are available for this compound or its analogs. This is a supporting structural observation only.

Conformational analysis Ligand efficiency Medicinal chemistry

Recommended Application Scenarios for 1147362-26-2 Based on Available Evidence


Chemical Probe Development in USP30-Mediated Mitophagy Assays

Given the structural alignment of 1147362-26-2 with the cyano-pyrrolidine USP30 inhibitor patent class [1], this compound may serve as a starting scaffold for probe development in mitophagy research. However, no IC50 or target engagement data exist; users must conduct de novo biochemical profiling (USP30 enzymatic assay, PINK1/Parkin mitophagy assay) to establish potency before use as a tool compound.

Structure-Activity Relationship (SAR) Expansion of Cyano-Acrylamide USP30 Inhibitors

The pyridin-2-yl amide substituent in 1147362-26-2 represents a distinct terminus relative to the N-alkyl, N-benzyl, and N-phenyl variants commonly described in USP30 patent literature [2]. This compound could be used as a diversification point in SAR libraries aimed at probing the amide-binding sub-pocket of USP30, provided that baseline USP30 inhibitory activity is first confirmed.

Computational Docking and Pharmacophore Model Validation

The (E)-configured cyanoacrylamide linker and the 2-aminopyridine moiety in 1147362-26-2 provide defined geometrical constraints suitable for rigid docking into USP30 crystal structures (e.g., PDB entries of USP30 catalytic domain). This compound could be used to validate computational models of covalent or non-covalent USP30 inhibition before committing to synthesis of additional analogs.

Physicochemical Benchmarking Against USP30 Inhibitor Chemical Space

With its computed TPSA (94.5 Ų), XLogP3 (2.1), and HBA count (4) [1], 1147362-26-2 can serve as a reference point for profiling the drug-like property envelope of cyano-pyrrole USP30 inhibitors, aiding medicinal chemistry teams in optimizing ADME parameters while preserving target engagement.

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